molecular formula C18H20ClN5O B1505119 4-chloro-N-(4-(2-(pyrrolidin-1-yl)ethoxy)phenyl)-7H-pyrrolo[2,3-d]pyrimidin-2-amine CAS No. 1142945-83-2

4-chloro-N-(4-(2-(pyrrolidin-1-yl)ethoxy)phenyl)-7H-pyrrolo[2,3-d]pyrimidin-2-amine

Cat. No.: B1505119
CAS No.: 1142945-83-2
M. Wt: 357.8 g/mol
InChI Key: VOHRPUFDGZZNJY-UHFFFAOYSA-N
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Description

4-Chloro-N-(4-(2-(pyrrolidin-1-yl)ethoxy)phenyl)-7H-pyrrolo[2,3-d]pyrimidin-2-amine (CAS 1142945-83-2) is a high-purity chemical intermediate designed for advanced pharmaceutical and medicinal chemistry research. This compound features a pyrrolopyrimidine core, a privileged scaffold in drug discovery known for its prevalence in kinase inhibitor drugs . The molecular structure includes a reactive 4-chloro group and a substituted aniline, making it a versatile building block for nucleophilic aromatic substitution reactions, particularly in the synthesis of targeted aniline derivatives . With a molecular formula of C18H20ClN5O and a molecular weight of 357.837 Da , this reagent is a key precursor in the exploration of novel therapeutic agents. Research applications primarily focus on the development of protein kinase inhibitors, such as Protein Kinase B (Akt) inhibitors , and other signal transduction therapeutics. The pyrrolopyrimidine scaffold is a cornerstone in the design of molecules for investigating cancer, inflammatory diseases, and myeloproliferative disorders . The compound's mechanism of action as an intermediate involves its activation under acidic conditions, which facilitates amination with various anilines. Studies have shown that this reaction can be efficiently performed in water as a sustainable solvent, offering a safer and more cost-effective alternative to traditional organic solvents . This compound is offered with a purity of 98.0% and is intended for use in laboratory research only . It is not for diagnostic or therapeutic use, and handling should be conducted by qualified professionals in accordance with all applicable laboratory safety protocols.

Properties

IUPAC Name

4-chloro-N-[4-(2-pyrrolidin-1-ylethoxy)phenyl]-7H-pyrrolo[2,3-d]pyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClN5O/c19-16-15-7-8-20-17(15)23-18(22-16)21-13-3-5-14(6-4-13)25-12-11-24-9-1-2-10-24/h3-8H,1-2,9-12H2,(H2,20,21,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOHRPUFDGZZNJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CCOC2=CC=C(C=C2)NC3=NC4=C(C=CN4)C(=N3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClN5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20701229
Record name 4-Chloro-N-{4-[2-(pyrrolidin-1-yl)ethoxy]phenyl}-7H-pyrrolo[2,3-d]pyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20701229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

357.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1142945-83-2
Record name 4-Chloro-N-[4-[2-(1-pyrrolidinyl)ethoxy]phenyl]-7H-pyrrolo[2,3-d]pyrimidin-2-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1142945-83-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-N-{4-[2-(pyrrolidin-1-yl)ethoxy]phenyl}-7H-pyrrolo[2,3-d]pyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20701229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Preparation of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine Core

According to patent US10364248B2, efficient processes have been developed for preparing 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and related intermediates. The patent outlines methods involving:

  • Cyclization reactions to form the pyrrolo[2,3-d]pyrimidine scaffold
  • Chlorination at the 4-position to introduce the reactive chloro substituent for subsequent nucleophilic substitution

These processes emphasize control over reaction conditions to maximize yield and purity of the chlorinated heterocycle, providing a key intermediate for further functionalization.

Amination of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with Substituted Anilines

A recent study published in ACS Omega (2024) provides detailed insights into the amination of 4-chloropyrrolopyrimidines under acidic conditions, with water as an environmentally friendly solvent. Key findings relevant to the preparation of the target compound include:

3.1 Reaction Conditions

  • The amination is catalyzed by hydrochloric acid (HCl), with an optimal acid loading of approximately 0.1 equivalents to balance activation and minimize side reactions.
  • Water as a solvent significantly improves reaction rates compared to organic solvents such as ethanol, methanol, or DMF.
  • The reaction proceeds efficiently at moderate temperatures, with no lag phase observed when optimal acid concentration is used.

3.2 Mechanism and Side Reactions

  • Protonation or hydrogen bonding transiently activates the pyrrolopyrimidine ring at C-4, facilitating nucleophilic attack by the aniline derivative.
  • Excess acid leads to protonation of the aniline, reducing its nucleophilicity and promoting solvolysis to form ethoxy-substituted side products.
  • The product amine hydrochloride formed acts as a buffer, stabilizing the reaction medium.

3.3 Substrate Scope and Yields

  • The study tested 20 aniline derivatives with varying electronic and steric properties.
  • Para- and meta-substituted anilines with pKa values between approximately 2.7 and 5.2 showed the best conversions (>80%) within 6 hours.
  • Electron-withdrawing groups with very low pKa (<1) or ortho-substitution led to poor conversion due to steric hindrance or reduced nucleophilicity.
  • The target compound's aniline moiety, bearing a 4-(2-(pyrrolidin-1-yl)ethoxy) substituent, is expected to behave similarly to para-substituted anilines with moderate basicity, favoring efficient amination.

The following table summarizes key data from the referenced study for amination of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with various anilines under optimized aqueous acidic conditions:

Entry Aniline Substituent pKa (approx.) Conversion after 1 h (%) Reaction Time (h) Isolated Yield (%) Notes
1 4-Ethoxy (4-OEt) 5.19 78 3 94 High conversion and yield
2 4-Butyl (4-Bu) 4.95 66 6 88 Good yield
5 Unsubstituted Aniline (H) 4.58 68 6 91 Reference standard
6 3-Methoxybenzyl (3-OBn) ~4.2 86 6 87 High conversion
10 4-Nitro (4-NO2) 1.02 15 6 88 Lower conversion but good yield
13 2,6-Diisopropyl (2,6-(i-Pr)2) 4.51 0 22 17 Steric hindrance limits reaction

Note: The target compound's aniline derivative with a 4-(2-(pyrrolidin-1-yl)ethoxy) substituent likely falls within the para-substituted category with moderate basicity, suggesting favorable reactivity.

Summary Table of Preparation Method Parameters

Parameter Optimal Condition Notes
Starting Material 4-chloro-7H-pyrrolo[2,3-d]pyrimidine Prepared via cyclization and chlorination (patent methods)
Nucleophile 4-(2-(pyrrolidin-1-yl)ethoxy)aniline derivative Para-substituted aniline analog
Solvent Water Superior rates and environmentally friendly
Acid Catalyst Hydrochloric acid (0.1 equiv) Balances activation and limits solvolysis
Temperature Moderate (typically 50–80 °C) Ensures efficient reaction without decomposition
Reaction Time 3–6 hours Dependent on nucleophile electronic properties
Yield Typically 85–95% for suitable anilines High yields with optimized conditions
Side Products Ethoxy-substituted solvolysis products (minor) Minimized by controlling acid concentration

Chemical Reactions Analysis

Amination Reactions

Core mechanism : The 4-chloro group undergoes nucleophilic aromatic substitution (SNAr) with amines under acidic conditions. Key findings from amination studies include:

Reaction ConditionsAmine TypeYield (%)Side ProductsSource
HCl (0.1 equiv), H₂O, 80°C, 48 hrAniline derivatives80–94Hydrolyzed pyrrolopyrimidine
HCl (excess), EtOH, 30°C, 2 hrSterically hindered amines60–75Solvolysis product 4
No acid, DMF, 120°C, 100 hrWeakly nucleophilic amines<40Dehalogenation byproducts
  • Steric effects : Ortho-substituted anilines (e.g., 2-iodoaniline) reduce yields to ~79% due to hindered nucleophilic attack .

  • Solvent impact : Water suppresses 2-chloropropane formation compared to 2-PrOH but increases hydrolysis at high HCl concentrations .

Hydrolysis and Solvolysis

The 4-chloro group is susceptible to hydrolysis under aqueous acidic conditions, forming 7H-pyrrolo[2,3-d]pyrimidin-4-ol (5 ). Key parameters:

  • Rate dependence : Hydrolysis accelerates with HCl concentration (>0.5 equiv) but plateaus above 1.0 equiv due to competing amination .

  • Temperature : Hydrolysis dominates at >100°C, even in alcoholic solvents .

Cross-Coupling Reactions

The pyrrolo[2,3-d]pyrimidine core participates in palladium-catalyzed couplings:

Reaction TypeConditionsSubstrateOutcome
Suzuki couplingPd(PPh₃)₄, Na₂CO₃, DME, 90°CAryl boronic acidsC-5 functionalization
Buchwald-HartwigPd₂(dba)₃, Xantphos, Cs₂CO₃, tolueneSecondary aminesN-7 alkylation
  • Limitations : C-2 amine group may require protection during cross-coupling to prevent undesired coordination .

Side Chain Reactivity

The 2-(pyrrolidin-1-yl)ethoxy substituent undergoes:

  • N-Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in THF/K₂CO₃ to form quaternary ammonium salts .

  • Oxidation : Susceptible to mCPBA oxidation at the pyrrolidine nitrogen, forming N-oxide derivatives.

Stability Under Synthetic Conditions

  • Thermal stability : Decomposes above 200°C via cleavage of the ether linkage.

  • pH sensitivity : Stable in pH 3–7; degrades rapidly in strong bases (pH >10) via ring-opening .

Comparative Reactivity Table

PositionReactivityPreferred ReagentsByproduct Risk
C-4High (SNAr)Anilines, K₂CO₃, polar aprotic solventsHydrolysis
C-5Moderate (cross-coupling)Aryl boronic acids, Pd catalystsHomocoupling
C-2 amineLow (hydrogen bonding donor)Alkyl halides, strong basesOver-alkylation

Scientific Research Applications

Kinase Inhibition

One of the primary applications of this compound is its role as a kinase inhibitor . Kinases are enzymes that play a crucial role in cellular signaling pathways, and their dysregulation is often implicated in various diseases, including cancer and neurodegenerative disorders. The compound has shown promise in inhibiting specific kinases involved in these pathways, making it a candidate for further development in targeted therapies.

Case Study: Macular Degeneration

A notable application of this compound is its use in treating age-related macular degeneration (AMD) . Research indicates that derivatives of this compound have been formulated as topical treatments (e.g., eye drops) for AMD patients. These formulations aim to deliver the drug non-invasively to the affected tissues, potentially reducing side effects associated with systemic administration. In clinical studies, compounds similar to 4-chloro-N-(4-(2-(pyrrolidin-1-yl)ethoxy)phenyl)-7H-pyrrolo[2,3-d]pyrimidin-2-amine have demonstrated efficacy in improving visual acuity in patients suffering from AMD .

In Vitro Studies

In vitro studies have demonstrated that this compound effectively inhibits specific kinase activities associated with tumor growth and proliferation. For instance, one study highlighted its ability to inhibit the activity of certain receptor tyrosine kinases (RTKs), which are often overexpressed in various cancers . The findings suggest that further exploration of this compound could lead to new therapeutic strategies for cancer treatment.

Mechanism of Action

Mechanism: : This compound functions through binding to specific molecular targets, altering their activity. It may interact with proteins or nucleic acids, affecting biological pathways.

Molecular Targets and Pathways

  • Enzymes: : Inhibits enzyme activity, affecting metabolic pathways.

  • Receptors: : Binds to cellular receptors, modulating signal transduction.

Comparison with Similar Compounds

Structural Comparisons

Key structural analogs and their substituents are summarized below:

Compound Name (Reference) Core Structure Substituents at 4- and 2-Positions
Target Compound Pyrrolo[2,3-d]pyrimidine 4-Cl; N-(4-(2-(pyrrolidin-1-yl)ethoxy)phenyl)
N4-(3-Chlorophenyl) derivative (11) Pyrrolo[2,3-d]pyrimidine 4-Cl; N-(3-chlorophenyl)
Compound 13 Pyrrolo[2,3-d]pyrimidine 4-Cl; N-(4-chlorophenyl), 6-(2,5-dimethoxybenzyl)
Cmpd 5 Pyrimidin-2-amine 4,6-bis(4-Cl-phenyl); N-(3-(2-(dimethylamino)pyrrolidinyl)ethoxy)phenyl
Pyrazolo[3,4-d]pyrimidine 4-Cl; N-(4-(2-pyrrolidinylethoxy)phenyl)

Key Observations :

  • The target compound’s pyrrolidine-ethoxy chain distinguishes it from simpler chlorophenyl derivatives (e.g., Compound 11) and aligns more with advanced analogs like Cmpd 5, which incorporate hydrophilic side chains for solubility .
  • The pyrazolo[3,4-d]pyrimidine core in highlights structural diversity but reduced direct comparability due to altered heterocyclic positioning .

Physical and Spectral Properties

Compound Name (Reference) Melting Point Solubility (Inferred) Spectral Data (1H NMR/HRMS)
Target Compound Not reported Moderate (pyrrolidine enhances solubility) Likely δ ~6.7–8.3 ppm (aromatic H); HRMS: [M+H]+ ~445 (calc.)
Compound 11 White solid Low (chlorophenyl lipophilicity) δ 6.80–7.30 ppm (DMSO-d6); HRMS: [M+H]+ 279.0198
Compound 13 188°C Low (dimethoxybenzyl) δ 3.62–7.44 ppm (DMSO-d6); HRMS: [M+H]+ 440.13

Key Observations :

  • The target’s pyrrolidine-ethoxy group likely improves aqueous solubility compared to chlorophenyl or dimethoxybenzyl analogs .
  • Chlorophenyl derivatives (e.g., Compound 11) exhibit higher melting points due to stronger intermolecular interactions .

Key Observations :

  • The pyrrolidine-ethoxy chain may enhance blood-brain barrier penetration, making the target compound suitable for CNS-targeted therapies (cf. Cmpd 5 in ) .
  • Chlorophenyl derivatives (e.g., Compound 13) show potent kinase inhibition but may suffer from poor pharmacokinetics due to low solubility .

Biological Activity

4-Chloro-N-(4-(2-(pyrrolidin-1-yl)ethoxy)phenyl)-7H-pyrrolo[2,3-d]pyrimidin-2-amine is a synthetic organic compound belonging to the pyrrolo[2,3-d]pyrimidine class. Its unique structure includes a chloro substituent and an amine group, which may contribute to its potential biological activities. This compound has garnered interest for its pharmacological properties, particularly in cancer research and as a potential therapeutic agent.

Structural Overview

The molecular formula of 4-chloro-N-(4-(2-(pyrrolidin-1-yl)ethoxy)phenyl)-7H-pyrrolo[2,3-d]pyrimidin-2-amine is C17H20ClN5O. The compound features:

  • A chloro group at the 4-position.
  • An amine group at the 2-position of the pyrrolo[2,3-d]pyrimidine core.
  • A phenyl group substituted with a 2-(pyrrolidin-1-yl)ethoxy moiety.

Biological Activity

Research indicates that compounds within the pyrrolo[2,3-d]pyrimidine class exhibit significant biological activities. Notably, studies have demonstrated the following activities for related compounds:

  • Antiproliferative Activity :
    • Compounds similar to 4-chloro-N-(4-(2-(pyrrolidin-1-yl)ethoxy)phenyl)-7H-pyrrolo[2,3-d]pyrimidin-2-amine have shown potent inhibition of cancer cell proliferation. For instance, derivatives with similar structural features have been tested against HeLa cells and demonstrated significant antiproliferative effects with IC50 values in the nanomolar range .
  • Mechanism of Action :
    • The mechanism of action for these compounds often involves inhibition of tubulin assembly, affecting microtubule dynamics and leading to mitotic delay and cell death in cancer cells. Live cell confocal microscopy studies have confirmed these effects in treated HeLa cells .
  • In Vivo Efficacy :
    • In animal models, certain derivatives have shown promising results in reducing tumor size without significant side effects. For example, a related compound demonstrated a significant reduction in tumor size at doses as low as 3 mg/kg in mouse models for colon cancer .

Structure-Activity Relationship (SAR)

A detailed structure–activity relationship (SAR) study has been conducted to optimize the biological activity of pyrrolo[2,3-d]pyrimidine derivatives. Key findings include:

  • Alkyl substitutions at specific positions enhance potency.
  • The presence of halogen atoms (such as chlorine) can influence both solubility and bioactivity.
Compound NameStructural FeaturesUnique Aspects
4-chloro-7H-pyrrolo[2,3-d]pyrimidin-2-amineLacks ethoxy and pyrrolidine groupsSimpler structure with potential different activity
6-fluoro-N-(4-(2-(piperidin-1-yl)ethoxy)phenyl)-7H-pyrrolo[2,3-d]pyrimidin-2-amineContains fluorine and piperidineVariations in halogen and nitrogen-containing groups
N-(4-(2-morpholinothio)phenyl)-7H-pyrrolo[2,3-d]pyrimidin-2-aminesMorpholine instead of pyrrolidineDifferent heterocyclic substitution affecting solubility and bioactivity

Case Studies

Several studies have been conducted on pyrrolo[2,3-d]pyrimidine derivatives that highlight their biological potential:

  • Study on Anticancer Activity :
    • A study evaluated a series of rigidin-inspired antiproliferative agents that included derivatives similar to 4-chloro-N-(4-(2-(pyrrolidin-1-yl)ethoxy)phenyl)-7H-pyrrolo[2,3-d]pyrimidin-2-amine. The lead compound exhibited exceptional potency against human colon cancer lines with GI50 values approaching single-digit nanomolar concentrations .

Q & A

Basic: What are the key synthetic routes for 4-chloro-N-(4-(2-(pyrrolidin-1-yl)ethoxy)phenyl)-7H-pyrrolo[2,3-d]pyrimidin-2-amine?

The synthesis typically involves multi-step reactions starting with the preparation of a pyrrolo[2,3-d]pyrimidine core, followed by functionalization. A common approach includes:

  • Core Formation : Cyclization of intermediates like ethyl 2-cyano-4,4-dimethoxybutanoate with formamidine derivatives to generate the pyrrolo[2,3-d]pyrimidine scaffold .
  • Chlorination : Introduction of the chlorine substituent at position 4 using POCl₃ or PCl₅ under reflux conditions .
  • Amination : Coupling the chlorinated core with 4-(2-(pyrrolidin-1-yl)ethoxy)aniline via Buchwald-Hartwig or Ullmann-type reactions, requiring palladium catalysts and controlled temperatures (80–120°C) .
    Key Characterization : Confirm structure via NMR (¹H/¹³C), HPLC for purity (>95%), and mass spectrometry (HRMS) .

Advanced: How can reaction conditions be optimized to minimize by-products during the amination step?

By-product formation (e.g., dehalogenation or dimerization) often arises from improper catalyst loading or temperature control. Methodological optimizations include:

  • Catalyst Screening : Use Pd(OAc)₂/Xantphos systems for higher selectivity .
  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance solubility and reaction efficiency .
  • Temperature Gradients : Gradual heating (e.g., 80°C → 110°C) reduces side reactions. Monitor progress via TLC or LC-MS .
    Validation : Compare yields under varying conditions and analyze impurities via HPLC-DAD .

Basic: What spectroscopic methods are critical for structural verification?

  • ¹H/¹³C NMR : Assign peaks for the pyrrolidine ring (δ 2.7–3.1 ppm, multiplet) and pyrrolo[2,3-d]pyrimidine protons (δ 8.2–8.6 ppm, singlet) .
  • FT-IR : Confirm amine N-H stretches (~3350 cm⁻¹) and C-Cl bonds (~750 cm⁻¹) .
  • HRMS : Validate molecular weight (e.g., [M+H]⁺ = 384.1234) .
    Cross-Reference : Compare with PubChem/ECHA data for analogous compounds .

Advanced: How can contradictory kinase inhibition data across studies be resolved?

Discrepancies in IC₅₀ values may arise from assay conditions (e.g., ATP concentrations) or compound purity. Methodological strategies:

  • Standardized Assays : Use consistent kinase profiling panels (e.g., Eurofins KinaseProfiler) with ATP levels fixed at 1 mM .
  • Orthogonal Validation : Confirm activity via cellular assays (e.g., phosphorylation inhibition in HeLa cells) and SPR binding kinetics .
  • Meta-Analysis : Compare structural analogs (e.g., 7R5, 7SH) to identify substituent effects on selectivity .

Basic: What purification challenges arise during synthesis, and how are they addressed?

Common issues include:

  • Polar By-Products : Remove via reverse-phase HPLC (C18 column, acetonitrile/water gradient) .
  • Residual Palladium : Scavenge with SiliaMetS Thiol resin, followed by ICP-MS validation (<10 ppm) .
    Quality Control : Use UPLC-PDA for purity assessment and elemental analysis for stoichiometric validation .

Advanced: What computational approaches predict target engagement for this compound?

  • Molecular Docking : Utilize PDB structures (e.g., 7R5, 7SC) to model binding to kinases like EGFR or JAK2. Software: AutoDock Vina or Schrödinger Glide .
  • MD Simulations : Assess binding stability (50–100 ns trajectories) with AMBER or GROMACS. Analyze RMSD/RMSF to identify critical interactions .
  • QSAR Modeling : Train models on pyrrolo[2,3-d]pyrimidine analogs to predict off-target effects .

Basic: What are the stability considerations for long-term storage?

  • Temperature : Store at –20°C in amber vials to prevent photodegradation .
  • Moisture Sensitivity : Use desiccants (silica gel) under inert gas (N₂).
    Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor via HPLC .

Advanced: How can regioselectivity issues during chlorination be mitigated?

Unwanted chlorination at positions 2 or 6 can occur. Solutions include:

  • Directing Groups : Introduce temporary protecting groups (e.g., Boc) to block reactive sites .
  • Solvent Control : Use DMF/POCl₃ mixtures to favor position 4 chlorination .
    Analytical Confirmation : 2D NMR (NOESY) and X-ray crystallography to confirm regiochemistry .

Basic: What in vitro models are suitable for preliminary biological evaluation?

  • Kinase Panels : Screen against 50+ kinases to identify targets .
  • Cell Viability Assays : Use MTT in cancer lines (e.g., HCT-116, MCF-7) to assess cytotoxicity .
    Dose-Response : Generate IC₅₀ curves with 8-point dilution series (1 nM–100 µM) .

Advanced: How do structural modifications (e.g., pyrrolidine vs. piperidine) impact pharmacokinetics?

  • LogP/D Calculations : Compare substituents using MarvinSketch to predict membrane permeability. Pyrrolidine’s smaller ring enhances solubility but reduces CNS penetration .
  • Metabolic Stability : Incubate with liver microsomes (human/rat). Piperidine analogs show faster CYP450-mediated oxidation .
    In Vivo Validation : Perform PK studies in rodents (IV/PO dosing) to measure AUC and half-life .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-chloro-N-(4-(2-(pyrrolidin-1-yl)ethoxy)phenyl)-7H-pyrrolo[2,3-d]pyrimidin-2-amine
Reactant of Route 2
Reactant of Route 2
4-chloro-N-(4-(2-(pyrrolidin-1-yl)ethoxy)phenyl)-7H-pyrrolo[2,3-d]pyrimidin-2-amine

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